molecular formula C7H6ClN3 B3025334 2,5-Diamino-3-chlorobenzonitrile CAS No. 82997-64-6

2,5-Diamino-3-chlorobenzonitrile

Cat. No.: B3025334
CAS No.: 82997-64-6
M. Wt: 167.59 g/mol
InChI Key: VXWZNVZGPHXSRL-UHFFFAOYSA-N
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Description

2,5-Diamino-3-chlorobenzonitrile is an organic compound with the molecular formula C7H6ClN3 It is a derivative of benzonitrile, featuring amino and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diamino-3-chlorobenzonitrile can be synthesized through several methods. One common approach involves the reduction of 2-amino-3-chloro-5-nitrobenzonitrile using zinc dust and hydrochloric acid in tetrahydrofuran . The reaction mixture is stirred for two hours, neutralized with saturated aqueous sodium carbonate, and extracted with ethyl acetate to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic ammoxidation of chlorotoluenes. This method is preferred due to its cost-effectiveness and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diamino-3-chlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: The major product is the corresponding diamine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted benzonitriles.

Scientific Research Applications

2,5-Diamino-3-chlorobenzonitrile has several scientific research applications:

Comparison with Similar Compounds

  • 2,4-Diamino-3-chlorobenzonitrile
  • 2,6-Diamino-3-chlorobenzonitrile
  • 3,5-Diamino-4-chlorobenzonitrile

Comparison: 2,5-Diamino-3-chlorobenzonitrile is unique due to the specific positioning of its amino and chloro groups, which can influence its reactivity and interactions compared to other similar compounds. This unique structure makes it valuable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

2,5-diamino-3-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWZNVZGPHXSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549835
Record name 2,5-Diamino-3-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82997-64-6
Record name 2,5-Diamino-3-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Aqueous hydrochloric acid (12 M, 5.3 mL) was added slowly to a mixture of zinc dust (2.01 g) and 2-amino-3-chloro-5-nitro-benzonitrile (0.50 g) in tetrahydrofuran (40 mL). The reaction mixture was stirred for 2 hours, neutralized with saturated aqueous sodium carbonate (50 mL), and extracted with ethyl acetate (3×50 mL). The combined organic phases were dried over sodium sulfate and concentrated in vacuo to furnish 0.42 g (99% yield) of the title compound as a red solid. 1H NMR (500 MHz, DMSO-d6): 4.89 (s, 2H), 5.13 (s, 2H), 6.64 (d, 1H), 6.89 (d, 1H).
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
2.01 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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